molecular formula C17H16N2O B11382828 5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide

5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide

Cat. No.: B11382828
M. Wt: 264.32 g/mol
InChI Key: GXVXPVQVLLEBRL-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide typically involves the reaction of 5-methylindole-2-carboxylic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: The compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide is unique due to its indole ring structure, which imparts distinct biological activities compared to other similar compounds. The indole ring is known for its ability to interact with various biological targets, making this compound a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O/c1-11-7-8-15-13(9-11)10-16(18-15)17(20)19-14-6-4-3-5-12(14)2/h3-10,18H,1-2H3,(H,19,20)

InChI Key

GXVXPVQVLLEBRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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